Cas no 113215-72-8 (4-tert-butylcalix[4]arene tetraacetic acid)

4-tert-butylcalix[4]arene tetraacetic acid structure
113215-72-8 structure
Product Name:4-tert-butylcalix[4]arene tetraacetic acid
CAS No:113215-72-8
MF:C52H64O12
MW:881.057376861572
CID:894595
PubChem ID:2733653
Update Time:2025-04-19

4-tert-butylcalix[4]arene tetraacetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butylcalix[4]arene tetraacetic acid
    • 4-tert-Butylcalix[4]arene tetraacetic acid,95%
    • 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(carboxymethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid
    • MFCD01863237
    • AKOS026705986
    • SCHEMBL2184946
    • F1170-0402
    • 2,2',2'',2'''-((15,35,55,75-Tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetic acid
    • 2-{[5,11,17,23-tetra-tert-butyl-26,27,28-tris(carboxymethoxy)pentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-25-yl]oxy}acetic acid
    • NS00015816
    • 113215-72-8
    • 5,11,17,23-p-tert-Butyl-25,26,27,28-tetrakis-[(carboxy)methoxy]-calix[4]arene
    • 4-TERT-BUTYLCALIX[4!ARENE TETRAACETIC ACID
    • CHEMBL601099
    • Inchi: 1S/C52H64O12/c1-49(2,3)37-17-29-13-31-19-38(50(4,5)6)21-33(46(31)62-26-42(55)56)15-35-23-40(52(10,11)12)24-36(48(35)64-28-44(59)60)16-34-22-39(51(7,8)9)20-32(47(34)63-27-43(57)58)14-30(18-37)45(29)61-25-41(53)54/h17-24H,13-16,25-28H2,1-12H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
    • InChI Key: ZETVCUDJYLSJEM-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C2=CC(=CC=1CC1C=C(C=C(C=1OCC(=O)O)CC1C=C(C=C(C=1OCC(=O)O)CC1C=C(C=C(C=1OCC(=O)O)C2)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 880.43992
  • Monoisotopic Mass: 880.43977747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 16
  • Complexity: 1300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 12.6
  • Topological Polar Surface Area: 186Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0154 (rough estimate)
  • Boiling Point: 770.08°C (rough estimate)
  • Refractive Index: 1.7500 (estimate)
  • PSA: 186.12
  • Solubility: Not available
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD